molecular formula C21H19FN4O3 B3849034 3-(4-fluorophenyl)-4-[5-(phenoxymethyl)-1H-pyrazole-3-carbonyl]piperazin-2-one

3-(4-fluorophenyl)-4-[5-(phenoxymethyl)-1H-pyrazole-3-carbonyl]piperazin-2-one

Cat. No.: B3849034
M. Wt: 394.4 g/mol
InChI Key: QFGMEOUCFAPAFD-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-4-[5-(phenoxymethyl)-1H-pyrazole-3-carbonyl]piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-4-[5-(phenoxymethyl)-1H-pyrazole-3-carbonyl]piperazin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the piperazine core, followed by the introduction of the fluorophenyl group and the pyrazole moiety. Common reagents used in these reactions include halogenated phenyl compounds, pyrazole derivatives, and various coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-4-[5-(phenoxymethyl)-1H-pyrazole-3-carbonyl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield oxides or ketones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-4-[5-(phenoxymethyl)-1H-pyrazole-3-carbonyl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-4-[5-(phenoxymethyl)-1H-pyrazole-3-carbonyl]piperazin-2-one
  • 3-(4-bromophenyl)-4-[5-(phenoxymethyl)-1H-pyrazole-3-carbonyl]piperazin-2-one

Uniqueness

The presence of the fluorophenyl group in 3-(4-fluorophenyl)-4-[5-(phenoxymethyl)-1H-pyrazole-3-carbonyl]piperazin-2-one may confer unique properties, such as increased metabolic stability or enhanced binding affinity to biological targets, compared to its chlorinated or brominated analogs.

Properties

IUPAC Name

3-(4-fluorophenyl)-4-[5-(phenoxymethyl)-1H-pyrazole-3-carbonyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3/c22-15-8-6-14(7-9-15)19-20(27)23-10-11-26(19)21(28)18-12-16(24-25-18)13-29-17-4-2-1-3-5-17/h1-9,12,19H,10-11,13H2,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGMEOUCFAPAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)C2=CC=C(C=C2)F)C(=O)C3=NNC(=C3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-fluorophenyl)-4-[5-(phenoxymethyl)-1H-pyrazole-3-carbonyl]piperazin-2-one
Reactant of Route 2
Reactant of Route 2
3-(4-fluorophenyl)-4-[5-(phenoxymethyl)-1H-pyrazole-3-carbonyl]piperazin-2-one
Reactant of Route 3
3-(4-fluorophenyl)-4-[5-(phenoxymethyl)-1H-pyrazole-3-carbonyl]piperazin-2-one
Reactant of Route 4
3-(4-fluorophenyl)-4-[5-(phenoxymethyl)-1H-pyrazole-3-carbonyl]piperazin-2-one
Reactant of Route 5
3-(4-fluorophenyl)-4-[5-(phenoxymethyl)-1H-pyrazole-3-carbonyl]piperazin-2-one
Reactant of Route 6
3-(4-fluorophenyl)-4-[5-(phenoxymethyl)-1H-pyrazole-3-carbonyl]piperazin-2-one

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